Product packaging for 1,2-Bis(2-fluoropyridin-4-yl)disulfane(Cat. No.:CAS No. 1982380-63-1)

1,2-Bis(2-fluoropyridin-4-yl)disulfane

Cat. No.: B13115361
CAS No.: 1982380-63-1
M. Wt: 256.3 g/mol
InChI Key: ILJNXOBREIHHQK-UHFFFAOYSA-N
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Description

1,2-Bis(2-fluoropyridin-4-yl)disulfane (CAS 1229194-11-9) is a specialized chemical reagent featuring a disulfide bond flanked by two 2-fluoropyridin-4-yl groups. This structure makes it a valuable building block in medicinal chemistry and chemical biology, particularly for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bivalent molecules. The disulfide bond can serve as a reversible linker, while the fluorine atoms on the pyridine rings provide excellent sites for nucleophilic aromatic substitution, allowing for further derivatization and coupling to other molecular fragments. Its primary research value lies in its application as a synthetic intermediate for the creation of potential therapeutics and chemical probes. Researchers utilize this compound to develop molecules that target protein degradation, a rapidly growing field in drug discovery. The compound is offered as a high-purity solid to ensure consistent and reliable experimental results. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F2N2S2 B13115361 1,2-Bis(2-fluoropyridin-4-yl)disulfane CAS No. 1982380-63-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1982380-63-1

Molecular Formula

C10H6F2N2S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-fluoro-4-[(2-fluoropyridin-4-yl)disulfanyl]pyridine

InChI

InChI=1S/C10H6F2N2S2/c11-9-5-7(1-3-13-9)15-16-8-2-4-14-10(12)6-8/h1-6H

InChI Key

ILJNXOBREIHHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1SSC2=CC(=NC=C2)F)F

Origin of Product

United States

Synthetic Methodologies for 1,2 Bis 2 Fluoropyridin 4 Yl Disulfane and Analogues

General Strategies for Disulfane (B1208498) Bond Formation

The construction of a disulfide bond is a fundamental transformation in organic chemistry. Several key methodologies can be employed for this purpose, with the oxidative coupling of thiols being the most direct and common approach.

Oxidative Coupling of Thiols

The most direct route to symmetrical disulfanes such as 1,2-Bis(2-fluoropyridin-4-yl)disulfane is the oxidation of the corresponding thiol, in this case, 2-fluoropyridine-4-thiol. This process involves the removal of a hydrogen atom from two thiol groups, which then combine to form a sulfur-sulfur bond. A variety of oxidizing agents can be employed to facilitate this transformation, ranging from simple and mild oxidants like air (oxygen) to more reactive chemical reagents.

Commonly used oxidizing agents and conditions include:

Air/Oxygen: In the presence of a base, such as an amine, thiols can be oxidized by atmospheric oxygen. This method is considered a green and economical approach.

Hydrogen Peroxide (H₂O₂): This is another environmentally benign oxidant that can effectively convert thiols to disulfanes.

Iodine (I₂): Iodine is a classic and reliable reagent for thiol oxidation, often used in organic solvents.

Dimethyl Sulfoxide (DMSO): DMSO can act as an oxidant, particularly at elevated temperatures or in the presence of an acid catalyst.

Metal Catalysts: Transition metal catalysts, including those based on iron, copper, and manganese, can facilitate the aerobic oxidation of thiols.

The general reaction for the oxidative coupling of 2-fluoropyridine-4-thiol is depicted below:

The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation of the thiol to sulfonic acids or other byproducts.

Ring-Opening Polymerization of Cyclic Disulfides

Ring-opening polymerization (ROP) of cyclic disulfides is a method primarily used for the synthesis of poly(disulfide)s. This technique involves the cleavage of the disulfide bond within a cyclic monomer, which then propagates to form a long polymer chain. While not a direct method for the synthesis of a discrete molecule like this compound, the principles of disulfide bond cleavage and formation are central to this process. Both anionic and radical mechanisms can initiate the ring-opening of cyclic disulfides. For instance, lipoic acid, a naturally occurring cyclic disulfide, is a well-studied monomer for ROP.

Polymerization Routes Utilizing Linear Disulfides

Similar to ROP, polymerization routes involving linear disulfides are geared towards the production of polymeric materials. These methods often involve step-growth polymerization of monomers containing disulfide linkages or the oxidative polymerization of dithiols. The resulting polymers have disulfide bonds integrated into their backbone, imparting them with properties such as degradability and responsiveness to redox stimuli.

Catalyst-Free Approaches for Disulfane Synthesis

The synthesis of disulfanes can often be achieved without the need for a catalyst. For example, the oxidation of thiols using stoichiometric amounts of reagents like iodine or N-bromosuccinimide (NBS) proceeds readily under mild conditions. Furthermore, in certain solvent systems, the aerobic oxidation of thiols can be efficient without the addition of a catalyst, although the reaction times may be longer. The choice of a catalyst-free method often depends on the desired purity of the final product and the tolerance of the starting material to different reaction conditions.

Solvent-Mediated Synthesis (e.g., Aqueous Systems)

Performing chemical reactions in aqueous systems is a key aspect of green chemistry. The synthesis of disulfanes can be effectively carried out in water or aqueous solvent mixtures. The use of water as a solvent is not only environmentally friendly but can also influence the reaction rate and selectivity. For instance, the oxidation of thiols with hydrogen peroxide can be performed in aqueous media, often with the aid of a phase-transfer catalyst if the thiol has low water solubility.

Targeted Synthesis of Asymmetrical Disulfanes Relevant to Pyridyl Systems

While this compound is a symmetrical molecule, the synthesis of asymmetrical disulfanes, where two different thiol precursors are coupled, presents a greater challenge due to the concurrent formation of symmetrical byproducts. To achieve a selective synthesis of asymmetrical disulfanes, a common strategy involves the activation of one thiol, which then reacts with a second, different thiol.

One established method is the use of a sulfenylating agent. For instance, a thiol can be converted into a sulfenyl halide (e.g., R-S-Cl) or a sulfenyl derivative that can then react with another thiol in a controlled manner to form the desired asymmetrical disulfide.

In the context of pyridyl systems, the synthesis of asymmetrical disulfanes often utilizes pyridylthioethers as intermediates. For example, 2,2'-dipyridyl disulfide is a common reagent used to introduce a pyridylthio group onto a molecule containing a thiol. The resulting asymmetrical disulfide can then undergo further reactions.

A general approach for the synthesis of an asymmetrical pyridyl disulfide would involve the reaction of a pyridylsulfenyl derivative with a different thiol:

Where Py represents a pyridyl group and X is a leaving group.

The synthesis of this compound would logically proceed via the oxidative coupling of 2-fluoropyridine-4-thiol. The synthesis of this crucial precursor can be envisioned through several routes, including nucleophilic aromatic substitution on a di- or tri-substituted pyridine (B92270). For example, starting from 4-chloro-2-fluoropyridine, a nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis could yield the desired thiol. The reactivity of halopyridines towards nucleophilic substitution is well-established, with the position of the halogen and the presence of other electron-withdrawing groups influencing the reaction's feasibility.

Below is a table summarizing the key synthetic strategies discussed:

Strategy Description Applicability to Target Compound Key Considerations
Oxidative Coupling of Thiols Oxidation of two thiol molecules to form a disulfide bond.Primary and most direct method.Choice of oxidant to avoid over-oxidation; availability of the precursor thiol.
Ring-Opening Polymerization Polymerization of cyclic disulfides.Not directly applicable for a discrete molecule.Relevant for understanding disulfide bond chemistry in polymers.
Polymerization of Linear Disulfides Formation of polymers with disulfide linkages.Not directly applicable for a discrete molecule.Relevant for materials science applications.
Catalyst-Free Synthesis Disulfide formation without a catalyst.Feasible with stoichiometric oxidants.Reaction rates may be slower; depends on substrate reactivity.
Aqueous Synthesis Using water as a solvent.Possible with suitable oxidants and phase-transfer catalysts.Environmentally friendly; solubility of reactants can be a challenge.
Asymmetrical Disulfide Synthesis Coupling of two different thiols.Not directly applicable, but the principles are relevant for analogue synthesis.Requires selective activation of one thiol to avoid mixtures.

Activation of Disulfide Reagents for Cross-Coupling

The formation of unsymmetrical disulfides necessitates the activation of a sulfur-containing precursor to promote a selective reaction with a different thiol or its equivalent. Traditional methods involving the oxidative coupling of two distinct thiols often result in a mixture of symmetrical and unsymmetrical products, leading to poor yields and complex purification challenges. acs.org To overcome this, prefunctionalized and preactivated sulfur reagents are employed. acs.org

One approach involves the use of N-acylsulfenamides, which can be synthesized through copper-catalyzed nitrene-mediated S-amidation of thiols. These N-acylsulfenamides then act as effective S-sulfenylation reagents for creating unsymmetrical disulfides under mild conditions, even enabling access to sterically demanding products. researchgate.net Another strategy utilizes sterically hindered cross-linking reagents, such as those containing a thioimidate group linked to a substituted aryldithio group. nih.gov These reagents are designed to control reactivity and improve the stability of the resulting disulfide bond. The selection of these reagents is often guided by their stability in solution, the rate of protein derivatization, and the steric hindrance they provide against cleavage. nih.gov

Metal-Catalyzed Oxidative Cross-Coupling Methods (e.g., Copper-Catalyzed)

Metal-catalyzed oxidative cross-coupling represents a powerful method for constructing C-S and S-S bonds. nih.gov Copper catalysis, in particular, has proven effective for the synthesis of unsymmetrical disulfides under mild conditions. organic-chemistry.org These reactions often involve the coupling of two different nucleophiles, such as organometallic reagents and thiols. nih.gov

An exemplary copper-catalyzed method involves the coupling of unactivated alkyl halides with N-dithiophthalimides. organic-chemistry.org This approach is noted for its mild reaction conditions, use of low-cost metal catalysts, and high functional group compatibility. acs.orgacs.org The optimization of this reaction has shown that catalysts like CuCl in a solvent such as DMSO provide excellent results. organic-chemistry.org Mechanistic studies suggest the involvement of tetrasulfide intermediates in these transformations. organic-chemistry.org Another innovative, odorless method for accessing unsymmetrical diaryl disulfides is a three-component copper-catalyzed reaction that uses an SO₂ surrogate, obviating the need for preformed thiols. thieme-connect.com

Catalyst SystemReactantsConditionsProduct TypeReference
CuClUnactivated Alkyl Halides + N-dithiophthalimidesDMSOUnsymmetrical Disulfides organic-chemistry.org
CuI / tBu₃P•HBF₄Aryl Boronic Acids + K₂S₂O₅DMA, 140 °CUnsymmetrical Diaryl Disulfides thieme-connect.com
Pd(OAc)₂2-Phenyl Pyridine + Diphenyl DisulfideDMSOThiolated Arenes rsc.org

Introduction of Fluorine into Pyridyl and Disulfane Scaffolds

The incorporation of fluorine into organic molecules is a key strategy in medicinal and agrochemical chemistry to modulate physicochemical properties. nih.gov Methods for fluorinating pyridyl and disulfane structures range from direct electrophilic fluorination to more complex oxidative processes.

Electrophilic Fluorination Strategies for Pyridine Derivatives

Electrophilic fluorination is a direct method for introducing fluorine into organic compounds. rsc.org Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. nih.govacs.org The fluorination of pyridine derivatives, however, has been studied less extensively than that of arenes. nih.gov

New methods have been developed for the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor to produce fluorinated 3,6-dihydropyridines. These intermediates can then be easily converted to the corresponding fluorinated pyridines by eliminating hydrogen fluoride (B91410) under mild conditions. nih.gov The regioselectivity of fluorination on the pyridine ring is highly dependent on the existing substituents. For instance, 3-substituted pyridines containing halo, alkoxy, or cyano groups tend to undergo fluorination with high selectivity at the 2-position. acs.org The development of a quantitative reactivity scale for various electrophilic N-F fluorinating reagents aids in the rational selection of a reagent for a specific substrate, moving beyond a "trial and error" approach. rsc.org

Oxidative Fluorination of Pyridyl Disulfides (e.g., to Pyridylsulfur Pentafluorides)

A remarkable transformation is the direct oxidative fluorination of a disulfide functional group on a heterocyclic core. This process can convert a pyridyl disulfide into a hypervalent sulfur species, such as a pyridylsulfur pentafluoride (SF₅). The pentafluorosulfanyl (SF₅) group is valued for its unique properties, which are beneficial for developing new materials and bioactive compounds. docksci.com

A preparatively simple and scalable method involves the excess oxidative fluorination of 2,2'-dipyridyl disulfide using a KF/Cl₂/MeCN system. docksci.comnih.gov This reaction first yields 2-pyridylsulfur chlorotetrafluorides (2-SF₄Cl-pyridines). These intermediates can then undergo a subsequent chlorine-fluorine exchange reaction, typically by treatment with silver(I) fluoride (AgF), to afford the desired 2-pyridylsulfur pentafluorides (2-SF₅-pyridines). docksci.comresearchgate.net This represents a significant advancement, as it allows for the transformation of an existing sulfur functionality on a heterocycle rather than requiring the introduction of a pre-functionalized SF₅-containing building block. nih.gov Electrochemical methods have also been developed for the oxidative coupling of thiols or disulfides with potassium fluoride (KF) to synthesize sulfonyl fluorides, offering a mild and environmentally benign alternative. tue.nlresearchgate.net

Starting MaterialReagentsIntermediate ProductFinal ProductReference
2,2'-Dipyridyl Disulfide1. KF/Cl₂/MeCN2-Pyridylsulfur chlorotetrafluoride2-Pyridylsulfur pentafluoride docksci.comnih.gov
2. AgF
Aryl DisulfidesSelectfluor, MeCN/H₂O, refluxNot isolatedSulfonyl Fluorides acs.org
Thiophenols / DisulfidesAnodic Oxidation, KF, PyridineDisulfideSulfonyl Fluorides tue.nlresearchgate.net

Cycloaddition Reactions in Fluorinated Sulfur Heterocycle Synthesis

Cycloaddition reactions provide a superior methodology for the stereochemically controlled synthesis of heterocycles with diverse ring sizes and heteroatom compositions. researchgate.netnih.gov These reactions are particularly important for constructing fluorinated sulfur-containing heterocycles, which are valuable in materials science and medicinal chemistry. dntb.gov.ua

The primary methods employed are [3+2] and [4+2]-cycloadditions (Huisgen and Diels-Alder reactions, respectively). nih.govresearchgate.net In these reactions, polyfluoroalkyl thiocarbonyl compounds often serve as excellent dienophiles due to their electron-deficient nature, readily reacting with 1,3-dienes to form fluorine-containing thiopyrans. mdpi.com Another key strategy involves the in-situ generation of transient, fluorinated thiocarbonyl S-methanides from 1,3,4-thiadiazolines. These reactive intermediates can undergo [3+2]-cycloaddition with suitable dipolarophiles or 1,3-dipolar electrocyclization to form five-membered S-heterocycles or fluorinated thiiranes, respectively. mdpi.com A comprehensive review of these methods, spanning several decades of research, highlights the fundamental importance of these cycloaddition processes in fluorinated heterocycle synthesis. nih.gov

Synthetic Routes for Pyridyl Disulfide Monomers in Polymer Science

Pyridyl disulfide (PDS) moieties are widely incorporated into polymers to create redox-responsive materials, which are of great interest for biomedical applications like drug delivery. rsc.org The synthesis of polymers containing this functionality can be achieved either by polymerizing a monomer that already contains the pyridyl disulfide group or by post-polymerization modification of a pre-formed polymer. jsta.cl

A common strategy involves the synthesis of a pyridyl disulfide-functionalized initiator for use in controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP). nih.gov For example, a glycopolymer bearing a terminal pyridyl disulfide group was synthesized via ATRP using a custom initiator, a Cu(I)/Cu(II)/2,2'-bipyridine catalyst system, and a glycomonomer. nih.gov The pyridyl disulfide group is relatively stable under these polymerization conditions. jsta.clresearchgate.net The resulting end-functionalized polymer can then be readily conjugated to thiol-containing biomolecules through a thiol-disulfide exchange reaction. rsc.orgnih.gov This approach allows for the creation of well-defined polymer architectures with specific functionalities for advanced applications. nih.gov

Utility in Controlled Radical Polymerization (FRP, ATRP, RAFT)

A comprehensive review of the scientific literature indicates that the direct application of this compound as a primary agent in controlled radical polymerization techniques such as Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has not been documented. Research has predominantly focused on the utility of other pyridyl disulfide-containing molecules, which serve as precursors for creating functional polymers. These analogous compounds are typically incorporated into a chain transfer agent (CTA) to introduce the pyridyl disulfide moiety at the terminus of polymer chains.

The primary value of incorporating a pyridyl disulfide group into a polymer architecture lies in its capacity for post-polymerization modification. This functionality provides a reactive handle for thiol-disulfide exchange reactions, which is a highly efficient and specific conjugation chemistry. This allows for the attachment of various molecules, including peptides, proteins, and other polymers, under mild conditions.

In the context of RAFT polymerization, researchers have successfully synthesized bifunctional CTAs bearing pyridyl disulfide groups. These specialized RAFT agents enable the production of telechelic polymers, which are polymers with two reactive end-groups. For instance, a bis-carboxylic acid CTA has been chemically linked to a pyridyl disulfide ethanol (B145695) derivative to create a bis-pyridyl disulfide CTA. acs.orgutwente.nl This bifunctional CTA has been employed in the RAFT polymerization of monomers like polyethylene (B3416737) glycol (PEG) acrylate (B77674) to yield well-defined telechelic polymers with a pyridyl disulfide group at each end. acs.orgutwente.nl The retention of these end-groups after polymerization is a key advantage, facilitating subsequent conjugation reactions. acs.orgutwente.nl

The stability of the pyridyl disulfide functionality during the polymerization process is a critical factor. Studies have shown that this group is largely stable under conventional and RAFT polymerization conditions, allowing it to remain intact and available for subsequent reactions. This robustness has been demonstrated in the polymerization of various monomers, including N-isopropyl acrylamide (B121943) (NIPAAM) and poly(ethylene oxide)-acrylate (PEG-A).

While no direct data exists for this compound, the research on its non-fluorinated analogues provides a strong indication of its potential utility. It could conceivably be used to synthesize a novel RAFT agent. The presence of the fluorine atom on the pyridine ring might also modulate the reactivity of the disulfide bond or impart other desirable properties to the resulting polymers. However, without empirical data, this remains speculative.

To illustrate the outcomes of using a pyridyl disulfide-functionalized CTA in a controlled polymerization process, the following table presents representative data from the RAFT polymerization of N-vinyl lactams using a pyridyl disulfide-containing comonomer.

PolymerMonomersPDS Content (mol %)Molecular Weight (Mn, g/mol)Dispersity (Đ)
PVPDN-vinylpyrrolidone / Pyridyl disulfide ethyl methacrylate2 - 10< 8000< 1.30
PVPIDN-vinylpiperidone / Pyridyl disulfide ethyl methacrylate2 - 10Not specifiedHigher than PVPD
PVDN-vinylcaprolactam / Pyridyl disulfide ethyl methacrylate2 - 10Not specifiedHigher than PVPD

This table presents data for the synthesis of pyridyl disulfide (PDS)-functionalized statistical reactive copolymers via RAFT polymerization. The data is adapted from research on analogous systems and does not represent the direct use of this compound. acs.orgmdpi.com

Chemical Reactivity and Mechanistic Investigations of 1,2 Bis 2 Fluoropyridin 4 Yl Disulfane Systems

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a cornerstone of the reactivity of pyridyl disulfides, including 1,2-Bis(2-fluoropyridin-4-yl)disulfane. This class of reactions is fundamental in biochemistry for processes like protein folding and is widely utilized in bioconjugation chemistry. libretexts.orgrsc.org The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new, mixed disulfide and the release of a pyridinethiolate.

Fundamental Reaction Kinetics and Thermodynamics

The kinetics of thiol-disulfide exchange reactions are governed by several key factors, with the reaction rate being highly dependent on the pH of the medium and the pKa of the reacting thiol. researchgate.net The active nucleophile is the thiolate anion (RS⁻), not the protonated thiol (RSH). wikipedia.orgnih.gov Consequently, the reaction is typically inhibited at low pH where the thiol form predominates and accelerated at pH values above the thiol's pKa. wikipedia.org

Table 1: Factors Influencing Thiol-Disulfide Exchange Kinetics

Factor Effect on Reaction Rate Rationale
pH Increases with increasing pH (up to a point) Higher pH increases the concentration of the more nucleophilic thiolate anion. wikipedia.org
Thiol pKa Complex relationship; often faster for lower pKa thiols at a given pH Lower pKa thiols have a higher concentration of thiolate at a given pH. researchgate.net
Electrophilicity of Disulfide Increases with more electron-withdrawing groups Enhances the positive partial charge on the sulfur atoms, making them better electrophiles.
Leaving Group Stability Increases with a more stable leaving group A more stable pyridinethiolate anion facilitates the departure from the transition state. nih.gov

| Steric Hindrance | Decreases with increased steric bulk | Hinders the required linear approach of the nucleophile to the disulfide bond axis. nih.govresearchgate.net |

Detailed Mechanistic Pathways: SN2 Displacement and Trisulfur (B1217805) Intermediate Formation

The mechanism of thiol-disulfide exchange is broadly accepted to proceed via a bimolecular nucleophilic substitution (SN2) pathway. nih.govresearchgate.net In this process, the attacking thiolate anion approaches the disulfide bond along the S-S bond axis. nih.govresearchgate.net This leads to a linear transition state where the negative charge is delocalized over the three participating sulfur atoms (the attacking nucleophile, the central sulfur, and the leaving group sulfur). wikipedia.orgnih.gov

Computational studies have explored the potential energy surface of this reaction in detail. acs.org These investigations suggest that the reaction proceeds through an SN2-like transition structure that is energetically very close to a potential, transient trisulfur anionic intermediate ([RS-S(R')-SR'']⁻). acs.org For most systems, this intermediate is considered to be either extremely short-lived or simply represents the structure at the transition state, rather than a distinct, stable species. acs.orgnih.gov The reaction is effectively a single-step process with no long-lived intermediates. nih.gov

Role of Pyridyl Disulfide Moieties as Active Sites and Leaving Groups (e.g., 2-pyridinethione release)

Pyridyl disulfide moieties are highly effective active sites for thiol-disulfide exchange reactions, a property that has made them invaluable in the field of bioconjugation. rsc.orgresearchgate.netnih.gov The disulfide bond in compounds like this compound is "activated" towards nucleophilic attack by thiols.

Upon reaction, the pyridyl moiety is released as a pyridinethiolate. A key feature that makes this process so efficient is the nature of the leaving group, which exists in a tautomeric equilibrium between the thiol form (pyridinethiol) and the more stable thione form (pyridinethione). wikipedia.orgacs.org For the title compound, the leaving group would be 2-fluoro-4-pyridinethione. The release of this thione product, which has a distinct UV absorbance, can be conveniently monitored spectrophotometrically to follow the progress of the reaction. nih.govresearchgate.net This tautomerization to the stable thione effectively drives the reaction to completion, making pyridyl disulfides excellent reagents for quantitatively modifying thiol-containing molecules. nih.gov

Influence of Steric Hindrance and Electronic Effects on Exchange Rates

The rate of thiol-disulfide exchange is sensitive to both steric and electronic factors.

Steric Hindrance: Increased steric bulk on either the attacking thiol or near the disulfide bond can significantly decrease the reaction rate. nih.govharvard.edu This is a direct consequence of the SN2 mechanism, which requires a specific, linear geometry for the attacking nucleophile, the central sulfur, and the leaving group. nih.gov Reactions involving large proteins or sterically encumbered thiols are often slower than those with small, unhindered thiols. nih.govresearchgate.net

Electronic Effects: The electronic nature of the substituents on the disulfide plays a crucial role. Electron-withdrawing groups, such as the fluorine atom at the 2-position of the pyridine (B92270) ring in this compound, are expected to increase the rate of thiol-disulfide exchange. The fluorine atom enhances the electrophilicity of the disulfide sulfur atoms, making them more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing effect stabilizes the resulting 2-fluoro-4-pyridinethione leaving group, which also contributes to a lower activation energy for the reaction. researchgate.netnih.gov

Chalcogenation and Related Sulfur Chemistry

Beyond thiol-disulfide exchange, the sulfur-sulfur bond in pyridyl disulfides can participate in other transformations, including serving as a sulfur source in metal-catalyzed reactions.

Copper-Catalyzed C-H Chalcogenation of Aromatic Compounds with Elemental Sulfur

Copper-catalyzed C-H chalcogenation has emerged as a powerful tool for forming carbon-sulfur bonds directly from aromatic C-H bonds. rsc.orgresearchgate.net In many of these transformations, diaryl disulfides are employed as the sulfenylating agent. nih.govnih.govrsc.org

While protocols often use elemental sulfur, the underlying principle involves the formation of a sulfenylating species that reacts with the aromatic substrate. nih.gov It is plausible that this compound could function as an effective sulfenylating reagent in such copper-promoted reactions. The general mechanism is thought to involve the copper catalyst activating the disulfide and facilitating the cleavage of the S-S bond. The resulting copper-sulfur species or a related sulfur radical can then engage in the C-H functionalization of another aromatic compound. nih.govrsc.org The reaction often requires an oxidant and can be directed by coordinating groups on the aromatic substrate to achieve high regioselectivity. rsc.orgnih.gov The use of a pre-formed, reactive disulfide like the title compound could offer advantages in terms of reaction conditions and scope compared to using elemental sulfur directly.

Radical Reactions Involving Disulfanes

The disulfide-ene reaction represents a significant method for the formation of carbon-sulfur bonds, functioning as an analogue to the well-known thiol-ene reaction. This process involves the addition of a sulfur-centered radical across an unsaturated carbon-carbon bond, such as in an alkene or alkyne. mdpi.com

A key mechanistic advance in this area is the activation of disulfides through a triplet-triplet energy transfer mechanism. This photocatalytic strategy allows for the chemoselective anti-Markovnikov hydroalkylation or hydroarylation of alkenes and alkynes under mild conditions. The process is initiated by a photosensitizer which, upon excitation, transfers its energy to the disulfide molecule. This energy transfer promotes the homolytic cleavage of the sulfur-sulfur bond, generating two reactive thiyl radicals that can then engage with the 'ene' component. The efficiency of such reactions is critically dependent on the triplet state energy of the photocatalyst matching the bond dissociation energy of the disulfide.

The central reactive species derived from this compound is the 2-fluoropyridin-4-ylthiyl radical. The generation of these sulfur-centered radicals is typically achieved through the homolytic cleavage of the relatively weak sulfur-sulfur bond. mdpi.com This cleavage can be initiated photochemically by direct irradiation with light or through radical-initiated processes. nih.gov

Once generated, these thiyl radicals are versatile intermediates that can participate in a variety of chemical transformations. mdpi.com Their primary modes of reactivity include:

Addition to Unsaturated Systems: Thiyl radicals readily add to unsaturated carbon-carbon bonds (alkenes and alkynes) in a reversible manner. mdpi.comnih.gov This forms a carbon-centered radical, which then continues the reaction cascade, typically by abstracting a hydrogen atom to complete the hydrothiolation.

Hydrogen Atom Transfer (HAT): Thiyl radicals can engage in reversible hydrogen atom transfer reactions, either intermolecularly or intramolecularly. nih.gov This reactivity is fundamental to many radical chain processes.

Reaction with Oxygen: In the presence of molecular oxygen, thiyl radicals can reversibly add oxygen to form thiylperoxyl radicals (RSOO•), which can undergo further rearrangement and oxidation to yield sulfonyl species. nih.gov

The table below summarizes the key reactions involving thiyl radicals generated from disulfides.

Table 1: General Reactivity of Thiyl Radicals

Reaction Type Reactant Intermediate Species Product Type
Addition to Alkene C=C Carbon-centered radical Thioether
Hydrogen Abstraction R-H Thiyl radical + Alkyl radical Thiol + R•

Catalytic Applications of Disulfides

While certain electron-rich aryl disulfides have been successfully employed as metal-free photocatalysts for reactions like the aerobic oxidative cleavage of C=C bonds and the diboration of alkynes, there is no specific information available detailing the use of this compound as a photocatalyst or co-catalyst in organic transformations. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is exchanged between two species. mdpi.com While the 2-fluoropyridin-4-ylthiyl radical, derived from the parent disulfide, can participate in HAT reactions as a reactive intermediate, there is no evidence in the provided sources to suggest that this compound itself functions as a catalyst in HAT-mediated processes. nih.gov

Catalytic Oxidation Reactions (e.g., Aerobic Oxidation, Olefin Cleavage)

Extensive literature searches did not yield specific studies on the catalytic oxidation reactions of this compound. Therefore, this section will discuss the potential reactivity of this compound based on the known catalytic activities of structurally related diaryl and heteroaromatic disulfides. The presence of the electron-withdrawing fluorine atoms and the pyridyl nitrogen atoms is expected to influence the electronic properties and, consequently, the catalytic behavior of the disulfide bond.

Aerobic Oxidation:

In the context of aerobic oxidation, disulfides are typically the products of thiol oxidation rather than catalysts for the oxidation of other substrates. The aerobic oxidation of thiols to disulfides is a well-established transformation catalyzed by various systems, including metal nanoparticles and photosensitizers. rsc.orgnih.govnih.govrsc.org This suggests that the disulfide bond in this compound would likely be stable under many aerobic oxidation conditions designed for other functional groups.

However, pyridyl disulfides are recognized for their reactivity in thiol-disulfide exchange reactions, a process that relies on the redox activity of the disulfide bond. researchgate.netrsc.org The non-fluorinated analogue, 4,4'-dipyridyl disulfide, is a known oxidant for thiols. nih.gov The reactivity of disulfide bonds can be significantly affected by their molecular structure and the surrounding environment. nih.gov It is plausible that under specific catalytic conditions, the disulfide could be activated to participate in aerobic oxidation processes, potentially acting as a redox mediator. However, no such catalytic activity has been documented for this specific fluorinated compound.

Olefin Cleavage:

A notable catalytic application of some diaryl disulfides is in the visible-light-mediated aerobic oxidative cleavage of carbon-carbon double bonds (C=C) in olefins. thieme-connect.comtue.nl This transformation is of significant interest as a milder alternative to ozonolysis. The general mechanism proposed for this reaction involves the photocatalytic generation of a thiyl radical (RS•) from the disulfide.

The key steps in this catalytic cycle are:

Formation of a Charge-Transfer Complex: The disulfide and the olefin form a charge-transfer complex. This interaction is thought to lower the energy required for the dissociation of the sulfur-sulfur bond. tue.nlresearchgate.net

Photolytic S-S Bond Cleavage: Upon irradiation with visible light, the disulfide bond undergoes homolytic cleavage to generate two thiyl radicals. beilstein-journals.org

Radical Addition and Reaction with Oxygen: The thiyl radical adds to the olefin's C=C bond. The resulting radical intermediate then reacts with molecular oxygen (O2), leading to the formation of a dioxetane intermediate. beilstein-journals.org

Product Formation and Catalyst Regeneration: The dioxetane intermediate subsequently decomposes to yield the desired aldehyde or ketone products, and the thiyl radical is regenerated to continue the catalytic cycle. beilstein-journals.org

A variety of aromatic olefins have been successfully cleaved using this methodology with electron-rich aromatic disulfides as catalysts. tue.nl Below is a table summarizing representative results for the disulfide-catalyzed oxidative cleavage of olefins, illustrating the scope of this transformation with a model catalyst, bis(4-methoxyphenyl) disulfide.

Olefin SubstrateProduct(s)Catalyst Loading (mol%)Yield (%)Reference
α-MethylstyreneAcetophenone592 thieme-connect.com
1,1-DiphenylethyleneBenzophenone1076 tue.nl
trans-StilbeneBenzaldehyde587 thieme-connect.com
4-Methylstyrene4-Methylbenzaldehyde577 thieme-connect.com
4-Methoxystyrene4-Methoxybenzaldehyde579 thieme-connect.com

While this presents a potential area of reactivity for this compound, the influence of the 2-fluoro-4-pyridyl groups on the formation of the charge-transfer complex and the stability of the corresponding thiyl radical is unknown. The electron-withdrawing nature of the fluorinated pyridine ring might alter the photocatalytic properties of the disulfide compared to the electron-rich diaryl disulfides typically employed in these reactions. tue.nl No experimental data for olefin cleavage catalyzed by this compound is currently available.

Spectroscopic and Structural Characterization of Fluorinated Pyridyl Disulfanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as 1,2-Bis(2-fluoropyridin-4-yl)disulfane, a combination of 1H, 13C, and 19F NMR would be indispensable for confirming its identity and connectivity.

1H, 13C, and 19F NMR for Structural Elucidation

In principle, the 1H NMR spectrum would show signals corresponding to the protons on the pyridine (B92270) rings. The chemical shifts and coupling patterns of these protons would be influenced by the presence of the fluorine atom and the disulfide bridge. Similarly, the 13C NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule. The 19F NMR spectrum is particularly important for fluorinated compounds, offering high sensitivity and a wide chemical shift range, which would definitively confirm the presence and electronic environment of the fluorine atoms. However, specific experimental chemical shift values (δ) and coupling constants (J) for this compound have not been reported in the accessible literature.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (1H-1H) couplings within the pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the signals of protons directly attached to carbon atoms, aiding in the assignment of the 13C spectrum.

Without experimental data, a detailed analysis of the expected correlations for this compound cannot be performed.

Application in Kinetic Studies of Thiolate-Disulfide Interchange

NMR spectroscopy is a valuable technique for studying the kinetics of chemical reactions, including thiolate-disulfide interchange. This reaction is a fundamental process in biochemistry and organic chemistry. By monitoring the changes in the NMR spectra over time, such as the appearance of new signals or changes in line shape, the rate constants and mechanisms of the interchange reaction can be determined. While the general methodology for using NMR in such studies is well-established, there are no specific reports of its application to investigate the kinetics of thiolate-disulfide interchange involving this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different vibrational modes. For this compound, characteristic IR bands would be expected for the C-F bond, the C-N and C=C bonds of the pyridine ring, and potentially the S-S disulfide bond, although the S-S stretch is often weak in IR spectra. The absence of published experimental IR spectra for this compound prevents the creation of a data table of its characteristic vibrational frequencies.

Raman Spectroscopy for S-S Bond Analysis

Raman spectroscopy is particularly well-suited for the analysis of the disulfide (S-S) bond. The S-S stretching vibration typically gives rise to a distinct and readily identifiable peak in the Raman spectrum, usually in the region of 500-550 cm-1. The exact position of this peak can provide information about the conformation and environment of the disulfide bridge. A detailed analysis of the S-S bond in this compound using Raman spectroscopy would be highly informative, but no such studies have been documented in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₀H₆F₂N₂S₂.

Molecular Ion Peak: The high-resolution mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The introduction of fluorine atoms can influence the ionization and fragmentation behavior. nist.gov

Fragmentation Pattern: Upon electron impact ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation. The primary cleavage is anticipated at the weak disulfide (S-S) bond, leading to the formation of a 2-fluoropyridin-4-ylthiyl radical cation. chemguide.co.uk Further fragmentation of the fluorinated pyridine ring may also occur. nih.gov The presence of fluorine, a highly electronegative atom, can influence the stability of the resulting fragments. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

FeaturePredicted Value/FragmentDescription
Molecular Formula C₁₀H₆F₂N₂S₂-
Molecular Weight 256.29 g/mol Calculated molecular weight.
Molecular Ion (M⁺) m/z 256The peak representing the intact molecule.
Primary Fragment m/z 128Corresponds to the [C₅H₃FNS]⁺ fragment resulting from S-S bond cleavage.
Other Fragments VariousMay include fragments from the loss of fluorine or cleavage of the pyridine ring.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic disulfides, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* and n → σ* transitions.

The parent compound, 4,4'-dipyridyl disulfide, exhibits a characteristic UV absorption maximum. chemicalbook.com The introduction of fluorine atoms at the 2-position of the pyridine rings in this compound is expected to cause a shift in the absorption maxima (a chromophoric shift) due to the electronic effects of the fluorine substituent. nih.gov

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

ParameterExpected CharacteristicsBasis for Prediction
λmax (π → π)Shifted compared to 4,4'-dipyridyl disulfideThe fluorine atom's inductive effect can alter the energy of the π orbitals.
λmax (n → σ)A weak, broad absorption at longer wavelengthsCharacteristic of the disulfide bond, potentially influenced by the fluoropyridyl groups.
Solvent Effects Solvatochromic shifts may be observedThe polarity of the solvent can influence the energy levels of the electronic states.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While no specific crystal structure for this compound is publicly available, predictions can be made based on related structures.

The solid-state structure of fluorinated aromatic compounds is often influenced by intermolecular interactions involving fluorine, such as C-F···H and C-F···π interactions, which can dictate the crystal packing. researchgate.netnih.govsoton.ac.uk The disulfide bridge typically adopts a non-planar conformation, with the C-S-S-C dihedral angle commonly being around 90°.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

ParameterPredicted FeatureRationale
Crystal System Likely monoclinic or orthorhombicCommon for substituted aromatic compounds. mdpi.commdpi.com
Space Group Centrosymmetric or non-centrosymmetricDependent on the molecular packing.
C-S-S-C Dihedral Angle Approximately 90°This conformation minimizes lone pair repulsion on the sulfur atoms.
Intermolecular Interactions C-F···H, C-F···π, and π-π stackingFluorine substitution introduces possibilities for specific non-covalent interactions that influence crystal packing. researchgate.netnih.govsoton.ac.uk

Advanced Research Applications in Materials and Polymer Science

Design and Synthesis of Stimuli-Responsive Polymeric Materials

Stimuli-responsive polymers, often referred to as "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli. The incorporation of disulfide bonds, particularly the highly reactive pyridyl disulfide group, is a key strategy in creating polymers that respond to redox conditions. nih.govnih.gov

Redox-responsive hydrogels and nanogels are crosslinked polymer networks that can swell or degrade in the presence of reducing or oxidizing agents. The thiol-disulfide exchange reaction is a powerful tool for the fabrication of these materials. acs.orgrsc.org Hydrogels can be formed by mixing thiol-terminated polymers with polymers containing pyridyl disulfide units. acs.org The rapid and efficient thiol-disulfide exchange reaction forms disulfide crosslinks, leading to gelation. acs.orgnih.gov

These hydrogels are designed to be stable in physiological conditions but can be degraded in environments with high concentrations of reducing agents like glutathione (B108866) (GSH), which is found in higher concentrations inside cells compared to the extracellular matrix. nih.govrsc.org This targeted degradation is highly desirable for applications such as drug delivery. For instance, nanogels loaded with therapeutic agents can release their cargo upon entering the reductive intracellular environment. rsc.orgresearchgate.net

FeatureDescription
Crosslinking Chemistry Thiol-disulfide exchange between pyridyl disulfide and thiol groups. acs.org
Stimulus for Response Presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (GSH). acs.orgnih.gov
Response Mechanism Cleavage of disulfide crosslinks, leading to hydrogel dissolution or swelling. nih.govacs.org
Key Advantage Biocompatibility and responsiveness to biologically relevant redox gradients. nih.govrsc.org

The pyridyl disulfide group is an excellent handle for the post-polymerization modification of polymers. rsc.org This is due to the highly efficient and specific reaction of pyridyl disulfides with thiol-containing molecules. researchgate.net This "click-like" reaction allows for the conjugation of a wide variety of molecules, including peptides, proteins, and small molecule drugs, to a polymer backbone under mild conditions. nih.govacs.org

This strategy has been employed to create well-defined polymer-biomolecule conjugates. acs.org For example, a polymer with pendant pyridyl disulfide groups can be readily functionalized with a cysteine-containing peptide. rsc.org The release of the pyridine-2-thione byproduct can be monitored spectrophotometrically to quantify the extent of the reaction. rsc.org This approach provides a versatile platform for creating functional materials with tailored properties. researchgate.net

The reversible nature of the disulfide bond imparts dynamic and self-healing properties to polymeric materials. nih.govbohrium.com Disulfide bonds can be cleaved and reformed, allowing the polymer network to rearrange and repair itself after damage. nih.govmdpi.com This dynamic covalent chemistry is at the heart of designing self-healing elastomers and shape-memory polymers. nih.govacs.org

Polymers containing disulfide bonds can exhibit shape-memory effects, where a material can be deformed and fixed into a temporary shape, and then recover its original shape upon exposure to a specific stimulus, such as heat or a redox agent. acs.org The disulfide exchange reactions allow for the rearrangement of crosslinks, leading to stress relaxation and the adoption of a new permanent shape. bohrium.comacs.org

PropertyEnabling ChemistryPotential Application
Self-Healing Disulfide-disulfide exchange reactions. nih.govmdpi.comReusable materials, coatings.
Shape Memory Temperature- or redox-controlled disulfide bond rearrangement. acs.orgSmart actuators, biomedical devices.
Recyclability Cleavage of disulfide crosslinks to recover monomers or oligomers. bohrium.comSustainable plastics.

Functionalization of Surfaces and Nanostructures with Pyridyl Disulfide Units

Pyridyl disulfide chemistry is a powerful tool for the modification of surfaces and nanostructures, such as gold nanoparticles and silicon wafers. nih.gov The disulfide group can form a stable bond with gold surfaces, providing a convenient method for immobilizing polymers and other molecules. nih.gov This has been utilized to create patterned surfaces for biological applications, such as cell adhesion studies. nih.gov

Furthermore, nanoparticles functionalized with pyridyl disulfide groups can be used to conjugate thiol-containing molecules, such as proteins or DNA. nih.govacs.org This allows for the creation of targeted drug delivery vehicles and diagnostic tools. nih.gov The disulfide linker provides a redox-sensitive tether, enabling the release of the conjugated molecule in a reducing environment. nih.govacs.org

Disulfides as Components in Self-Assembled Systems

Disulfide bonds play a crucial role in directing the self-assembly of molecules into well-defined nanostructures. researchgate.netfrontiersin.org The formation of disulfide bonds can act as a trigger for the self-assembly of peptides and other small molecules into fibers, tubes, and other complex architectures. nih.gov This process can be reversible, with the disassembly triggered by a reducing agent. nih.gov

For example, cyclic peptides containing cysteine residues can be designed to self-assemble into nanotubes upon oxidation to form intermolecular disulfide bonds. acs.org These self-assembled structures have potential applications in areas such as tissue engineering and nanomaterials. researchgate.net The dynamic nature of the disulfide bond allows for the creation of responsive and adaptive self-assembled systems. mdpi.com

Exploration of 1,2-Bis(2-fluoropyridin-4-yl)disulfane as a Ligand in Coordination Chemistry

The presence of two pyridyl rings in a molecule like a dipyridyl disulfide suggests its potential to act as a bidentate or bridging ligand, coordinating to one or two metal centers, respectively. mdpi.com The fluorine substituents on the pyridine (B92270) rings would influence the electronic properties of the ligand, potentially affecting the stability and reactivity of the resulting metal complexes. mdpi.com Such complexes could find applications in catalysis, sensing, and the development of novel materials with interesting magnetic or optical properties. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Protocols

The synthesis of diaryl disulfanes has traditionally relied on the oxidation of corresponding thiols. However, the future of chemical synthesis is increasingly geared towards sustainability, efficiency, and atom economy. For a molecule like 1,2-Bis(2-fluoropyridin-4-yl)disulfane, future synthetic research is likely to pivot away from conventional methods towards greener and more innovative strategies.

One major avenue of exploration will be the application of photoredox and transition-metal catalysis . fiu.edunih.gov Recent breakthroughs have demonstrated the power of visible-light-mediated reactions for forming S-S bonds under mild conditions. fiu.edu These methods often exhibit high functional group tolerance, which would be crucial for the synthesis of complex derivatives of the title compound. Catalytic systems based on earth-abundant metals like nickel and copper are also gaining prominence for their ability to mediate the formation of unsymmetrical disulfanes, a methodology that could be adapted for the synthesis of novel analogues. nih.gov

Furthermore, the principles of green chemistry are expected to heavily influence synthetic design. This includes the use of environmentally benign solvents like water, the development of catalyst-free aerobic oxidation methods, and the implementation of one-pot multicomponent reactions to minimize waste and energy consumption. nih.govnih.govnih.gov For the pyridyl moiety specifically, techniques such as microwave-assisted synthesis could offer rapid and efficient routes to the necessary precursors, aligning with the goals of sustainable chemical production. researchgate.net

Synthetic ApproachKey FeaturesPotential Advantages for this compound
Visible-Light Photocatalysis Mild reaction conditions, high functional group tolerance.Access to complex derivatives without protecting groups.
Transition-Metal Catalysis High efficiency and selectivity, potential for asymmetric synthesis.Controlled synthesis of unsymmetrical analogues.
Aerobic Oxidation Uses O₂ as the terminal oxidant, produces water as a byproduct.Highly sustainable and atom-economical.
Microwave-Assisted Synthesis Rapid reaction times, often improved yields.Efficient production of pyridyl precursors.

Exploration of Unconventional Reactivity and Catalytic Cycles

The reactivity of this compound is predicted to be multifaceted, owing to the interplay between the disulfide bond and the 2-fluoropyridine (B1216828) units. The strong electron-withdrawing nature of the fluorinated pyridine (B92270) ring is expected to render the disulfide bond more electrophilic and susceptible to nucleophilic attack, a key step in thiol-disulfide exchange reactions . nih.govresearchgate.net This dynamic behavior is the foundation of dynamic covalent chemistry (DCC) , where the reversible nature of the S-S bond can be harnessed to create self-healing materials and adaptive chemical systems. scholaris.caresearchgate.net

Future research will likely explore the cleavage of the S-S bond under various stimuli. Photo-induced homolytic cleavage can generate thiyl radicals, which are potent intermediates in a range of chemical transformations. researchgate.net Diaryl disulfanes are known to act as hydrogen atom transfer (HAT) catalysts in photoredox systems. researchgate.net The unique electronic properties of the 2-fluoropyridin-4-ylthiyl radical could lead to novel catalytic cycles for C-H functionalization or polymerization reactions.

Moreover, the pyridine nitrogen atoms introduce another layer of functionality. They can act as Lewis basic sites to coordinate with metal centers, opening up the use of this compound as a redox-active ligand in coordination chemistry. chemrxiv.org The disulfide bond could act as a "redox switch," modulating the electronic properties of the metal complex upon reduction or oxidation, leading to new catalytic activities or sensing capabilities.

Integration into Hybrid Material Systems

The unique structural and electronic features of this compound make it an attractive building block for advanced functional materials. Its ability to act as a ditopic ligand, coordinating through its two pyridine nitrogen atoms, makes it a prime candidate for the construction of coordination polymers and metal-organic frameworks (MOFs) . chemrxiv.org The resulting materials could exhibit interesting properties such as porosity, stimuli-responsiveness (via the redox-active disulfide linker), and catalytic activity.

The reversible nature of the disulfide bond is also highly appealing for the development of self-healing polymers and hydrogels . scholaris.ca By incorporating this compound as a cross-linker into a polymer network, it would be possible to create materials that can repair themselves upon damage. The disulfide exchange reaction, triggered by stimuli such as light or a change in redox environment, would allow the polymer chains to reconnect, restoring the material's integrity. researchgate.net

Furthermore, this compound could be used to functionalize surfaces, such as gold nanoparticles or electrodes, through thiol-disulfide exchange. This would enable the tuning of surface properties and the development of new sensors or electronic devices. The electron-deficient nature of the aromatic rings could impart specific electronic or recognition properties to these surfaces.

Material SystemKey Role of the Disulfane (B1208498)Potential Application
Coordination Polymers/MOFs Redox-active, ditopic ligand.Gas storage, catalysis, chemical sensing.
Self-Healing Polymers Reversible cross-linker via disulfide exchange.Smart coatings, soft robotics, biomedical devices.
Surface Functionalization Anchoring group for nanoparticles and electrodes.Biosensors, electronic components.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of the structure-property-reactivity relationships of this compound will be crucial for its rational application. Future research will undoubtedly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling.

Computational chemistry , particularly Density Functional Theory (DFT), will be an invaluable tool for probing the molecule's electronic structure. DFT calculations can predict key properties such as the S-S bond dissociation energy, the LUMO energy (lowest unoccupied molecular orbital) which indicates its susceptibility to reduction, and the electrostatic potential map, revealing sites prone to nucleophilic or electrophilic attack. nih.gov These theoretical insights can help rationalize observed reactivity and guide the design of new experiments. For instance, modeling can elucidate how the C-S-S-C dihedral angle influences the electronic properties and photoreactivity of the disulfide bond. researchgate.net

These computational predictions would be validated and complemented by a suite of advanced spectroscopic and analytical techniques . Time-resolved spectroscopy could be used to directly observe the transient thiyl radical intermediates generated upon photolysis. Electrochemical methods, such as cyclic voltammetry, will be essential for quantifying the redox potentials associated with the cleavage and formation of the disulfide bond. By combining these experimental data with theoretical models, researchers can build a comprehensive picture of the reaction mechanisms and catalytic cycles involving this intriguing molecule. This integrated approach will be paramount in unlocking the full potential of this compound in various scientific and technological domains.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.